Ethyl 5-methoxy-2-methylnicotinate
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Overview
Description
Ethyl 5-methoxy-2-methylnicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of nicotinic acid and belongs to the class of nicotinates. This compound is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methoxy-2-methylnicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-methoxy-2-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine followed by esterification. The oxidation step can be carried out using oxidizing agents like potassium permanganate or nitric acid. The resulting nicotinic acid derivative is then esterified with ethanol to produce the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated nicotinates.
Scientific Research Applications
Ethyl 5-methoxy-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered metabolic processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl 5-methoxy-2-methylnicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the methoxy and methyl groups, making it less versatile in certain reactions.
Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-methoxy-2-methylbenzoate: Similar ester and methoxy groups but attached to a benzene ring instead of a pyridine ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-methoxy-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)9-5-8(13-3)6-11-7(9)2/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZNIIFSSMGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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